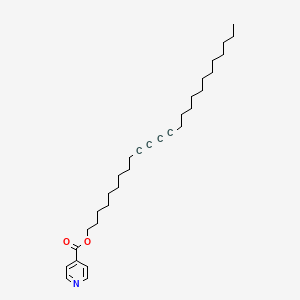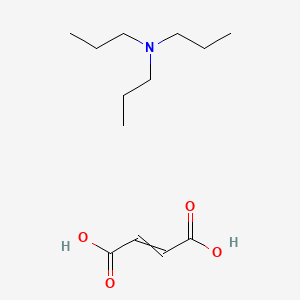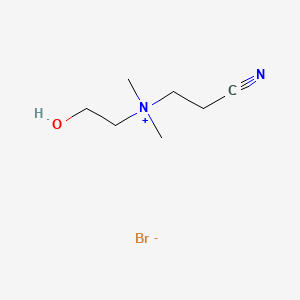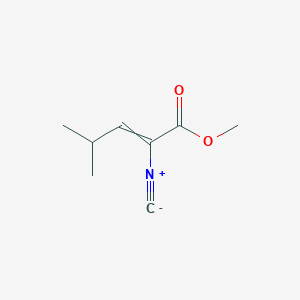![molecular formula C21H22 B14362640 2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane CAS No. 94123-15-6](/img/structure/B14362640.png)
2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-3-(2-phenylethenyl)bicyclo[221]heptane is an organic compound characterized by a bicyclic structure with a phenyl group and a phenylethenyl group attached This compound belongs to the class of bicyclo[22
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane typically involves a series of organic reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[2.2.1]heptane derivatives, which can have different functional groups such as hydroxyl, carbonyl, and halogen groups .
科学的研究の応用
2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
作用機序
The mechanism of action of 2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Norbornane: Also known as bicyclo[2.2.1]heptane, it is a saturated hydrocarbon with a similar bicyclic structure.
Norbornene: A related compound with a double bond in the bicyclic structure.
Norbornadiene: Contains two double bonds within the bicyclic framework.
Uniqueness
2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane is unique due to the presence of both phenyl and phenylethenyl groups, which impart distinct chemical and physical properties. These substituents enhance the compound’s reactivity and potential applications compared to simpler bicyclo[2.2.1]heptane derivatives .
特性
CAS番号 |
94123-15-6 |
|---|---|
分子式 |
C21H22 |
分子量 |
274.4 g/mol |
IUPAC名 |
2-phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C21H22/c1-3-7-16(8-4-1)11-14-20-18-12-13-19(15-18)21(20)17-9-5-2-6-10-17/h1-11,14,18-21H,12-13,15H2 |
InChIキー |
QTGYNTLHMAEPBJ-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1C(C2C3=CC=CC=C3)C=CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


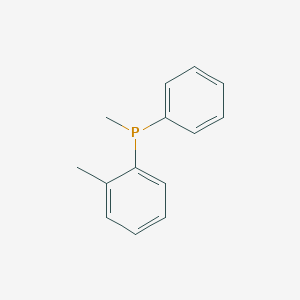
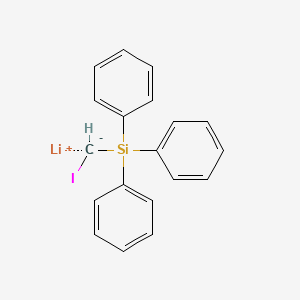
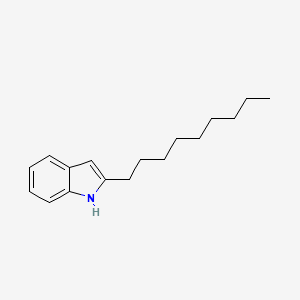
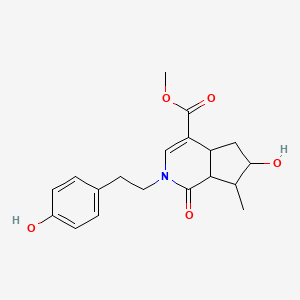

![Diethyl [4-(piperidin-1-yl)butyl]boronate](/img/structure/B14362584.png)
![[5-Acetyloxy-2-(1,3-dithian-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B14362589.png)
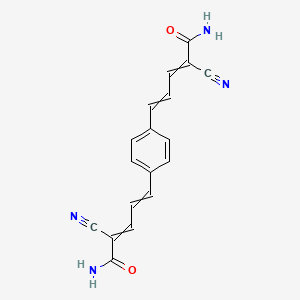
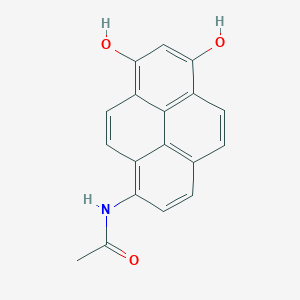
![Diethyl {[4-(aminomethyl)phenyl]methyl}phosphonate](/img/structure/B14362613.png)
